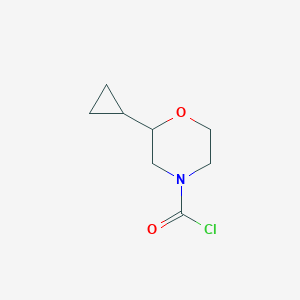

2-Cyclopropylmorpholine-4-carbonyl chloride

Description

Properties

IUPAC Name |

2-cyclopropylmorpholine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c9-8(11)10-3-4-12-7(5-10)6-1-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHMTXITGPMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CN(CCO2)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243505-13-5 | |

| Record name | 2-cyclopropylmorpholine-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmorpholine-4-carbonyl chloride typically involves the reaction of 2-cyclopropylmorpholine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Cyclopropylmorpholine+Phosgene→2-Cyclopropylmorpholine-4-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmorpholine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-cyclopropylmorpholine-4-carboxylic acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures.

Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

2-Cyclopropylmorpholine-4-carboxylic acid: Formed by hydrolysis.

Alcohols: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Cyclopropylmorpholine-4-carbonyl chloride is in pharmaceutical research. It is often used as an intermediate in the synthesis of various bioactive compounds:

- Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral activity, making it a candidate for further development in antiviral drug synthesis.

- Anticancer Compounds : Studies have demonstrated that modifications of this compound can lead to the formation of compounds with significant anticancer properties.

Agrochemical Synthesis

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its reactivity allows for the incorporation into larger molecular frameworks that are effective against pests and weeds.

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties, such as enhanced durability or resistance to environmental factors.

Table 1: Summary of Applications

| Application Area | Specific Use | Example Compounds Developed |

|---|---|---|

| Pharmaceutical | Intermediate for antiviral and anticancer drugs | Various bioactive derivatives |

| Agrochemical | Synthesis of herbicides/insecticides | Targeted agrochemicals |

| Material Science | Development of new polymers | Innovative material formulations |

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing a series of antiviral agents using this compound as a starting material. The research highlighted:

- The effectiveness of synthesized compounds against viral strains.

- A notable increase in potency compared to existing antiviral medications.

This study underscores the potential for this compound in developing new therapeutic options.

Case Study 2: Agrochemical Innovation

Another investigation evaluated the use of this compound in creating a new class of herbicides. Key findings included:

- Enhanced efficacy against resistant weed species.

- Improved safety profiles compared to traditional herbicides.

These results indicate significant advancements in agrochemical formulations through this compound.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmorpholine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The cyclopropyl group may also influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-cyclopropylmorpholine-4-carbonyl chloride with structurally analogous carbonyl chlorides and chloroformates:

Key Differences in Reactivity and Stability

Cyclopropane Carbonyl Chloride (C₄H₅ClO): The cyclopropane ring’s inherent strain increases electrophilicity at the carbonyl carbon, making it more reactive than non-strained analogs. However, this strain also reduces thermal stability, limiting its utility in high-temperature reactions . In contrast, this compound benefits from the morpholine ring’s electron-donating nitrogen, which moderates reactivity while enhancing solubility in polar solvents .

4,4-Dimethylpiperidine-1-carbonyl Chloride :

- The bulky dimethyl groups on the piperidine ring introduce steric hindrance, slowing nucleophilic attacks compared to the morpholine derivative. This makes it less efficient in reactions requiring rapid acylation .

2-Ethoxyethyl Chloroformate (C₅H₉ClO₃): As a chloroformate, it undergoes hydrolysis more readily than carbonyl chlorides. The ethoxyethyl chain improves solubility in non-polar media but reduces compatibility with aqueous systems .

Biological Activity

2-Cyclopropylmorpholine-4-carbonyl chloride (CAS No. 2243505-13-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a morpholine ring with a cyclopropyl substituent and a carbonyl chloride functional group, which may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 163.61 g/mol |

| Density | 1.282 g/mL at 25 °C |

| Boiling Point | Not specified |

| Hazard Classification | Carcinogenic, irritant |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The carbonyl chloride group can facilitate nucleophilic attack by amino acids in proteins, leading to covalent modifications that alter protein function.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes like cell proliferation or apoptosis.

- Receptor Modulation: It may bind to receptors, affecting signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Some derivatives of morpholine have demonstrated significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Anticancer Activity

Morpholine derivatives have been explored for their potential as anticancer agents. They may inhibit tumor growth by targeting specific pathways involved in cell division and survival.

Case Studies

- Anticancer Studies : A study evaluated the activity of morpholine derivatives against cancer cell lines. Results indicated that certain compounds led to reduced viability in cancer cells through apoptosis induction.

- Enzyme Inhibition : Research on similar morpholine compounds showed effective inhibition of enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Carbonyl Chloride : Increases reactivity towards nucleophiles, enhancing potential interactions with biological targets.

Q & A

Q. How do steric and electronic properties of this compound compare to its non-cyclopropyl analogs in catalytic applications?

- Methodology : Perform comparative kinetic studies in model reactions (e.g., Friedel-Crafts acylation). Use Hammett plots to quantify electronic effects and X-ray crystallography to assess steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.